2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol is a complex organic compound featuring a fluorophenyl group, a nitropyrimidinyl group, and a piperazinyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved by reacting 4-fluoroaniline with 2,4,6-trichloropyrimidine under basic conditions to form 4-(4-fluorophenylamino)-2,6-dichloropyrimidine.
Nitration: The dichloropyrimidine intermediate is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 5-position, yielding 4-(4-fluorophenylamino)-6-methyl-5-nitropyrimidine.
Piperazine Introduction: The nitropyrimidine is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)acetaldehyde or the corresponding carboxylic acid.
Reduction: 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-aminopyrimidin-2-yl)piperazin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, the compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol is investigated for its therapeutic potential. It may act as an inhibitor or modulator of specific enzymes or receptors, making it useful in the treatment of conditions such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also make it suitable for applications in agrochemicals or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the alteration of cellular pathways, resulting in therapeutic effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanamine: Similar structure but with an ethanamine moiety instead of ethanol.
4-(4-Fluorophenyl)-6-methyl-5-nitropyrimidin-2-amine: Lacks the piperazine and ethanol groups.
2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)acetic acid: Contains an acetic acid group instead of ethanol.
Uniqueness
The uniqueness of 2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain targets, while the nitropyrimidine and piperazine moieties contribute to its overall stability and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[4-[4-(4-fluoroanilino)-6-methyl-5-nitropyrimidin-2-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O3/c1-12-15(24(26)27)16(20-14-4-2-13(18)3-5-14)21-17(19-12)23-8-6-22(7-9-23)10-11-25/h2-5,25H,6-11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQBMJWBCOZSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)CCO)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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